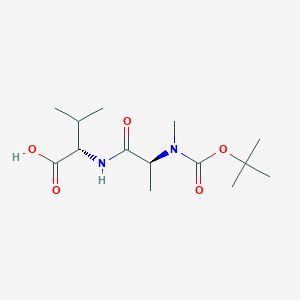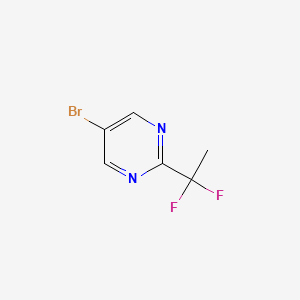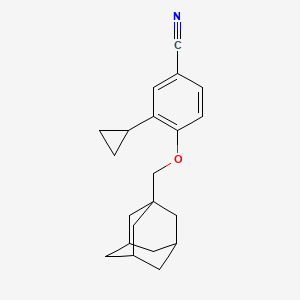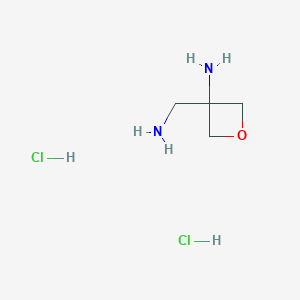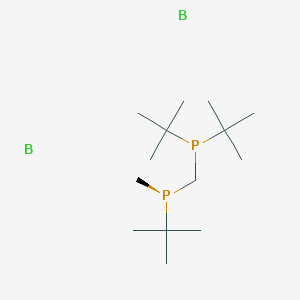
(R)-(tert-butylmethylphosphino-di-tert-butylphosphinomethane)-diborane
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its appearance or state under standard conditions.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, or computational methods to determine the three-dimensional structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It could also involve studying its stability under various conditions.Wissenschaftliche Forschungsanwendungen
Asymmetric Hydrogenation Catalyst
Rhodium complexes utilizing (R)-(tert-butylmethylphosphino-di-tert-butylphosphinomethane) as ligands have demonstrated exceptional efficiency and enantioselectivity in the asymmetric hydrogenation of functionalized alkenes. These catalysts are pivotal for the production of chiral pharmaceutical ingredients, showcasing their significant role in medicinal chemistry. The ligand's air-stable nature and resistance to oxidation make it particularly valuable for practical applications in laboratory settings and industry (Imamoto et al., 2012).
Mechanistic Insights into Asymmetric Catalysis
In-depth studies have been conducted to elucidate the mechanisms underlying the asymmetric hydrogenation processes catalyzed by rhodium complexes of this ligand. Investigations include NMR experiments and DFT computations, providing valuable insights into the reaction pathways and factors influencing enantioselectivity. Such research contributes to a deeper understanding of asymmetric catalysis, facilitating the development of more efficient and selective synthetic methods (Gridnev et al., 2014).
Application in Synthesis of Chiral Compounds
The ligand has been successfully applied in the synthesis of chiral compounds, demonstrating its versatility and effectiveness in organic synthesis. The rhodium complex of this ligand has been used to achieve nearly perfect enantioselectivity in the hydrogenation of various substrates. This capability is critical for the synthesis of chiral compounds, which are important in the development of drugs and other bioactive molecules (Gridnev et al., 2008).
Advances in Ligand Design and Catalysis
Further advancements in the design of P-chiral phosphine ligands based on (R)-(tert-butylmethylphosphino-di-tert-butylphosphinomethane) have led to the development of new ligands with enhanced properties. These ligands exhibit improved enantioselectivity and catalytic activity in reactions such as asymmetric hydrogenation, underscoring the ongoing innovation in the field of catalysis (Sawatsugawa et al., 2019).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and other hazards. It could also involve looking at its environmental impact.
Zukünftige Richtungen
This could involve looking at potential applications of the compound, or areas where further research is needed.
Eigenschaften
InChI |
InChI=1S/C14H32P2.2B/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;;/h11H2,1-10H3;;/t15-;;/m0../s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGMZOOWKRICDJ-CKUXDGONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B].[B].CC(C)(C)[P@@](C)CP(C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32B2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(tert-butylmethylphosphino-di-tert-butylphosphinomethane)-diborane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



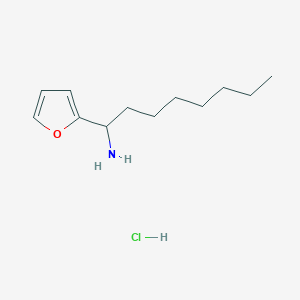
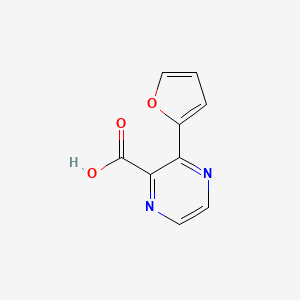
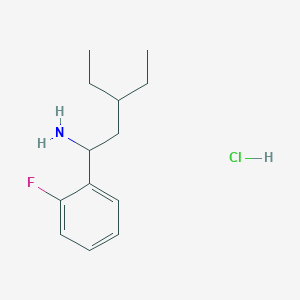
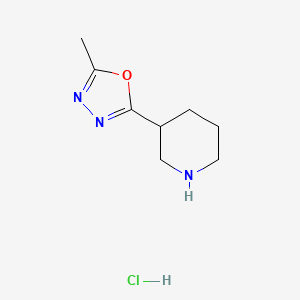
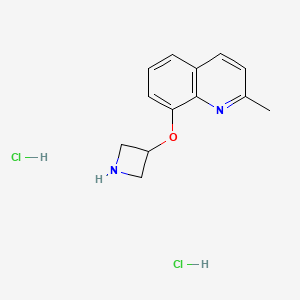
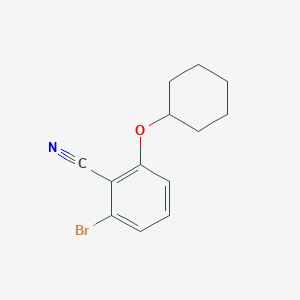
![N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine](/img/structure/B1445791.png)
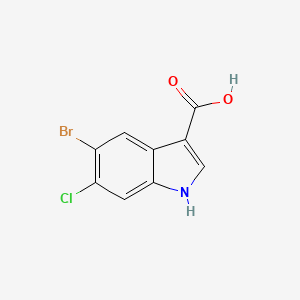
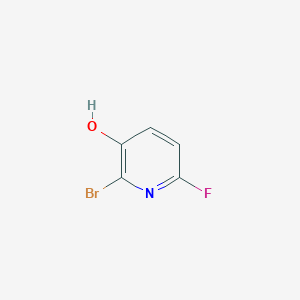
![Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1445798.png)
